6-乙炔基烟酸甲酯

描述

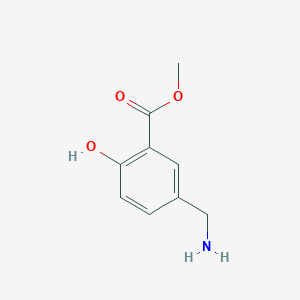

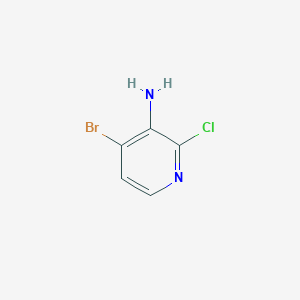

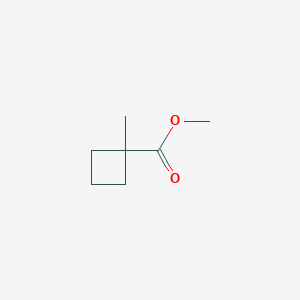

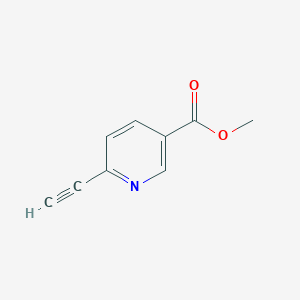

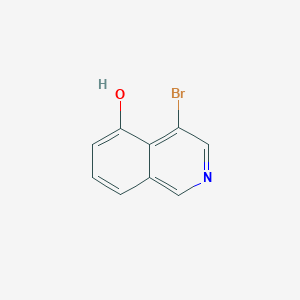

Methyl 6-ethynylnicotinate is a chemical compound with the CAS Number: 216444-00-7 . It has a molecular weight of 161.16 and its IUPAC name is methyl 6-ethynylnicotinate . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for Methyl 6-ethynylnicotinate is 1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Methyl 6-ethynylnicotinate is a solid at room temperature . It has a molecular weight of 161.16 . The storage temperature is normal and it should be sealed in a dry environment .科学研究应用

Pharmacology and Toxicology

6-Methylnicotine has been studied for its chemical, pharmacological, and toxicological properties . It’s of interest due to its similarity to nicotine, which is used in a range of tobacco and nicotine consumer products and in smoking cessation drug therapies .

Application

6-Methylnicotine has potential applications in both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

Methods of Application

Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

Results

Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC-UV, and GC-MS . The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) . Regulatory in vitro toxicology testing demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .

Tobacco Industry

6-Methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

Application

This compound could be used in the tobacco industry, potentially as an ingredient in tobacco products or electronic nicotine delivery systems (ENDS) .

Methods of Application

6-Methylnicotine can be included in both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an ENDS .

Results

The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 ± 2.9 % for freebase forms) .

Pharmaceutical Industry

6-Methylnicotine has potential applications in pharmaceuticals, particularly in the development of treatments for central nervous system disorders .

Application

This compound could be used in the development of treatments for conditions such as Parkinson’s, Tourette’s, and ADHD .

Results

While initial experiments suggest 6-methylnicotine could be a suitable replacement for nicotine, further pharmacological and epidemiological studies are needed .

Recreational Use

6-Methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

Application

This compound could be used in recreational products that are designed to mimic the effects of nicotine .

Methods of Application

6-Methylnicotine can be included in both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

Results

The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 ± 2.9 % for freebase forms) .

Chemical Research

6-Methylnicotine is a derivative of Nicotine with a methyl substitution at the 6-position of the pyridine ring .

Application

This compound has been used as a precursor in the preparation of other 6-substituted Nicotine derivatives with novel activity at the nAChR (nicotinic acetylcholine receptors) .

Results

The results would vary depending on the specific research goals and the nature of the experiments conducted .

安全和危害

Methyl 6-ethynylnicotinate has some safety considerations. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

There is a recent trend in the use of synthetic nicotine analogs in electronic cigarette systems . One such molecule, 6-methyl nicotine, has been identified as having similar pharmacological effects to nicotine . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

属性

IUPAC Name |

methyl 6-ethynylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIWHMYAJZHCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622639 | |

| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-ethynylnicotinate | |

CAS RN |

216444-00-7 | |

| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)